
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate is a chemical compound with the molecular formula C12H8N2Na4O14S2 . It is known for its unique structure, which includes two pyrrolidinyl groups and sulfonate functionalities. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate involves multiple steps. The starting materials typically include succinic acid derivatives and pyrrolidinone derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound. Specific catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to maximize yield and purity. Quality control measures are implemented to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different products.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different pyrrolidinone derivatives.
科学的研究の応用
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
作用機序
The mechanism of action of Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with metal ions and other positively charged species. This interaction can influence various biochemical pathways and processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another compound with multiple sodium ions and chelating properties.
Diquafosol tetrasodium: A pharmaceutical compound with similar tetrasodium structure but different functional groups.
Uniqueness
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate is unique due to its specific combination of pyrrolidinyl and sulfonate groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H8N2Na4O14S2 |
|---|---|
分子量 |
560.3 g/mol |
IUPAC名 |
tetrasodium;2,2-bis(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)butanedioate |
InChI |
InChI=1S/C12H12N2O14S2.4Na/c15-6-1-4(29(23,24)25)9(19)13(6)12(11(21)22,3-8(17)18)14-7(16)2-5(10(14)20)30(26,27)28;;;;/h4-5H,1-3H2,(H,17,18)(H,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChIキー |
DFUHMHADIWRCDX-UHFFFAOYSA-J |
正規SMILES |
C1C(C(=O)N(C1=O)C(CC(=O)[O-])(C(=O)[O-])N2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


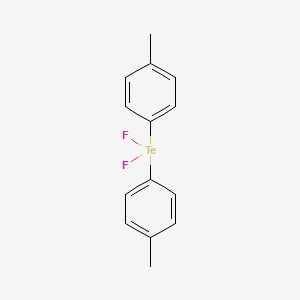
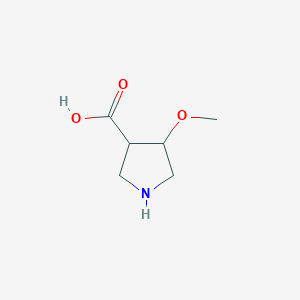
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
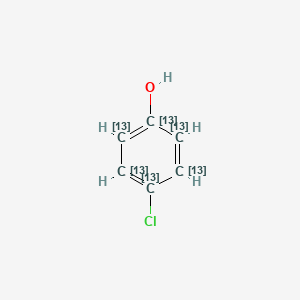
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
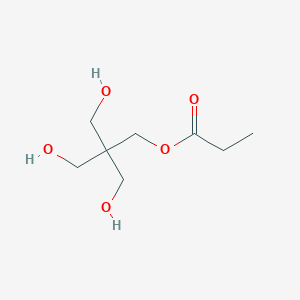

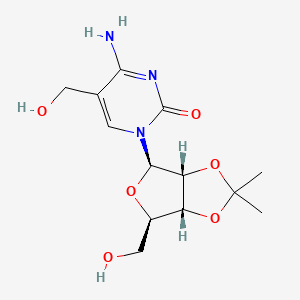

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
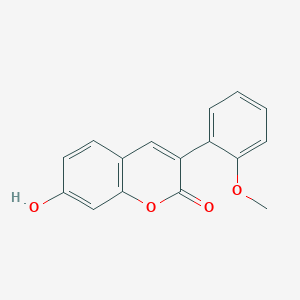

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
